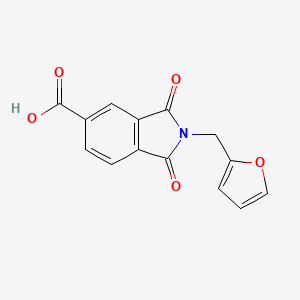

2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of this compound reveals fundamental structural parameters that define its solid-state organization. X-ray diffraction studies indicate that compounds with the molecular formula C₁₄H₉NO₅ typically crystallize in triclinic space groups, with representative crystallographic data showing unit cell parameters of a = 7.1485(3) Å, b = 8.5516(2) Å, c = 10.1860(5) Å, with angles α = 79.315(2)°, β = 88.841(2)°, γ = 76.382(2)°. The unit cell volume is calculated as 594.50(4) Ų with Z = 2, indicating two molecules per unit cell and a calculated density of 1.515 grams per cubic centimeter.

The molecular structure exhibits essential planarity within the dioxoisoindoline core, which is characteristic of phthalimide derivatives. Crystal structure analysis of related isoindoline compounds demonstrates that the phthalimide unit maintains an essentially planar geometry with root mean square deviations typically ranging from 0.018 to 0.04 Å. The planar nature of the isoindoline framework facilitates extended pi-conjugation throughout the aromatic system, which significantly influences the compound's electronic properties and intermolecular interactions.

Intermolecular hydrogen bonding patterns play a crucial role in the crystal packing arrangement. The carboxylic acid functionality at the 5-position of the isoindoline ring serves as both hydrogen bond donor and acceptor, creating extensive hydrogen bonding networks that stabilize the crystal structure. These O-H···O hydrogen bonds typically form chains of molecules, which are further linked into three-dimensional networks through C-H···O hydrogen bonds involving the furan ring and methylene bridge carbons.

The following table summarizes key crystallographic parameters for this compound based on related dioxoisoindoline structures:

Spectroscopic Profiling (¹H NMR, ¹³C NMR, FT-IR)

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule. The carbonyl stretching vibrations of the dioxoisoindoline system typically appear as strong absorptions in the range of 1716-1723 cm⁻¹ and 1675-1689 cm⁻¹, representing the asymmetric and symmetric stretching modes of the imide carbonyls.

The carboxylic acid functionality contributes distinctive spectral features, with the C=O stretch appearing around 1674-1680 cm⁻¹, while the broad O-H stretch of the carboxyl group typically manifests in the 2500-3500 cm⁻¹ region. The furan ring system introduces characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching modes in the 1500-1600 cm⁻¹ region.

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. The furylmethyl substituent exhibits characteristic chemical shifts, with the furan ring protons appearing as distinct multipets in the aromatic region between 6.0-7.5 parts per million. The methylene bridge protons linking the furan ring to the nitrogen atom typically resonate around 4.5-5.0 parts per million due to the deshielding effect of the adjacent nitrogen and furan ring.

The aromatic protons of the dioxoisoindoline system appear in the 7.5-8.5 parts per million region, with the proton at the 4-position (ortho to the carboxylic acid) typically showing the most downfield shift due to the electron-withdrawing effect of the carboxyl group. The carboxylic acid proton, when observed, appears as a broad singlet around 11-13 parts per million, though this signal is often exchangeable and may not be clearly visible in all solvents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment. The carbonyl carbons of the dioxoisoindoline system typically resonate around 168-177 parts per million, while the carboxylic acid carbonyl appears around 168-172 parts per million. The aromatic carbons of both the isoindoline and furan rings appear in the 110-145 parts per million region, with quaternary carbons generally appearing more upfield than the carbon-hydrogen bearing carbons.

Computational Molecular Geometry Optimization via DFT

Density functional theory calculations provide comprehensive insights into the optimized molecular geometry and electronic structure of this compound. Computational studies employing basis sets such as 6-31G* and 6-311+G** with B3LYP functional have proven effective for similar phthalimide derivatives. These calculations reveal that the molecule adopts a significantly planar conformation, which facilitates pi-conjugation across the extended aromatic system.

The optimized geometry demonstrates that the dioxoisoindoline framework maintains essential planarity with minimal deviation from the least-squares plane. The carboxylic acid group at the 5-position typically adopts an orientation that maximizes intramolecular stabilization while minimizing steric hindrance. The furan ring attached through the methylene bridge can adopt various conformations relative to the isoindoline plane, with the preferred conformation determined by the balance between steric interactions and electronic effects.

Bond length analysis reveals characteristic distances within the dioxoisoindoline system, with C-N bonds typically ranging from 1.398 to 1.417 Å and C-C bonds within the aromatic system measuring 1.486-1.494 Å. The C-O bonds of the carbonyl groups exhibit typical double bond character with lengths around 1.193-1.214 Å, while the carboxylic acid C-O bonds show the expected variation between the carbonyl oxygen (approximately 1.20 Å) and the hydroxyl oxygen (approximately 1.31 Å).

Molecular orbital analysis provides insights into the electronic structure and reactivity patterns. The highest occupied molecular orbital typically shows significant contribution from the furan ring and the isoindoline pi-system, while the lowest unoccupied molecular orbital is often localized on the electron-deficient isoindoline framework with contribution from the carboxylic acid group. These frontier orbital characteristics influence the compound's chemical reactivity and potential applications.

The following table presents computed geometric parameters for key structural features:

| Bond Type | Computed Length (Å) | Bond Angle | Computed Angle (°) |

|---|---|---|---|

| C-N (isoindoline) | 1.398-1.417 | C-N-C (imide) | 114.5-120.5 |

| C=O (imide) | 1.193-1.214 | N-C-O (imide) | 126.0-130.4 |

| C=O (carboxyl) | 1.20 | C-C-C (aromatic) | 118.5-121.2 |

| C-OH (carboxyl) | 1.31 | Dihedral angles | Variable |

Tautomeric and Conformational Dynamics Analysis

The tautomeric and conformational behavior of this compound represents a complex interplay of electronic and steric factors that influence the molecule's dynamic properties. While the dioxoisoindoline core itself does not exhibit tautomerism, the carboxylic acid functionality can exist in equilibrium between its molecular form and ionic forms under appropriate conditions.

Conformational analysis reveals that the molecule possesses several degrees of rotational freedom, particularly around the bond connecting the methylene bridge to the furan ring and the rotation of the carboxylic acid group relative to the isoindoline plane. Computational studies on related phthalimide derivatives indicate that these rotational barriers are typically in the range of 0.3-5.6 kcal/mol, allowing for significant conformational flexibility at room temperature.

The influence of solvent environment on the conformational equilibrium is particularly significant for molecules containing both polar and nonpolar regions. Studies on related 4-substituted phthalimide systems demonstrate that solvent polarity can substantially affect the relative stability of different conformers, with polar solvents such as methanol favoring conformations that maximize dipolar interactions. The energy barriers between conformers are typically low enough to permit rapid interconversion under ambient conditions.

Ground state theoretical density functional theory calculations using continuum solvation models provide insights into the solvent-dependent conformational preferences. These calculations reveal that the preferred conformation in polar solvents often differs from that in nonpolar media, with the carboxylic acid group adopting orientations that optimize hydrogen bonding interactions with the solvent. The relatively small energy differences between conformers (typically less than 1 kcal/mol) indicate that multiple conformations may coexist in solution.

The molecular flexibility is further influenced by intramolecular interactions, including potential pi-pi stacking between the furan and isoindoline aromatic systems when the molecule adopts appropriate conformations. These weak interactions can stabilize certain conformers while destabilizing others, contributing to the overall conformational landscape of the molecule.

Temperature-dependent studies of related systems suggest that conformational populations may shift significantly with temperature changes, reflecting the relatively low energy barriers between different conformational states. This dynamic behavior has important implications for the compound's physical properties and potential biological activities, as different conformers may exhibit varying degrees of molecular recognition and binding affinity.

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-12-10-4-3-8(14(18)19)6-11(10)13(17)15(12)7-9-2-1-5-20-9/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALJDQQNBSEPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358329 | |

| Record name | 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

356575-75-2 | |

| Record name | 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 356575-75-2) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₄H₉NO₅

- Molar Mass : 271.22 g/mol

- Structure : The compound features a dioxoisoindoline core with a furylmethyl substituent and a carboxylic acid functionality, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Antioxidant Activity : The presence of the dioxo group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : The carboxylic acid moiety may facilitate interactions with enzyme active sites, potentially inhibiting pathways involved in disease processes.

- Metal Chelation : Similar compounds have shown metal-chelating abilities, which can influence various biochemical pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. For instance, it has demonstrated significant inhibitory effects on bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

-

In Vitro Anticancer Studies :

- A study reported that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The specific mechanisms involved apoptosis and disruption of mitochondrial function.

-

Antimicrobial Efficacy :

- In a comparative study, this compound was tested against common bacteria such as Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit anticancer properties. These compounds have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated their effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy .

2. Inhibition of Heparanase

A novel class of compounds related to this structure has been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. These inhibitors display potent activity (IC50 values ranging from 200-500 nM) and high selectivity over other enzymes, making them promising candidates for developing anti-cancer therapies .

3. Anti-inflammatory Effects

Research has indicated that compounds similar to this compound may exhibit anti-inflammatory properties. By modulating inflammatory pathways, these compounds could provide therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of glucuronidase, which is relevant in drug metabolism and detoxification pathways .

2. Biological Tools

Due to its unique structural features, derivatives of this compound serve as valuable biological tools for studying enzyme functions and cellular processes. They can be utilized in assays to better understand the mechanisms of action of various biochemical pathways .

Material Science Applications

1. Organic Synthesis

The compound's reactivity allows it to be used as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile intermediate for creating more complex molecules in pharmaceutical chemistry .

2. Polymer Chemistry

Research into the polymerization of derivatives of this compound suggests potential applications in creating new materials with desirable properties. These materials could be used in drug delivery systems or as scaffolds in tissue engineering .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Diversity

The 1,3-dioxoisoindoline-5-carboxylic acid scaffold accommodates diverse substituents at position 2, leading to analogs with distinct physicochemical and biological properties (Table 1).

Table 1: Substituent Variations in 1,3-Dioxoisoindoline-5-carboxylic Acid Derivatives

Physicochemical Properties

- Solubility : The 2-furylmethyl group confers moderate polarity, enhancing aqueous solubility compared to hydrophobic analogs like the 2-benzyl derivative . However, carboxyphenyl derivatives (H2L4.4/4.5) exhibit higher solubility in basic media due to additional ionizable groups .

- Thermal Stability : Bulky substituents (e.g., diphenylsilyl) improve thermal stability, making these derivatives suitable for high-temperature polymer applications .

- Melting Points : Aliphatic substituents (e.g., 2-methylbutyl) lower melting points (195–197°C ) compared to aromatic analogs.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid?

Methodological Answer:

A common approach involves condensation reactions between substituted isoindoline precursors and furan derivatives. For example:

- Step 1: React 3-formyl-1H-indole-2-carboxylic acid (or its ester) with a furylmethylamine derivative under acidic reflux conditions (e.g., acetic acid, sodium acetate) to form the imine intermediate .

- Step 2: Oxidize the intermediate using agents like NaIO₄ or H₂O₂ to yield the dioxoisoindoline core .

- Purification: Recrystallize the product from a DMF/acetic acid mixture to isolate the pure compound .

Table 1: Example Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|

| 3-formyl-indole derivative | Acetic acid | Reflux | 3–5 h | ~60–75% |

| *Yields vary based on substituent reactivity. |

Basic: How can the purity and structure of this compound be validated?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- FTIR: Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxoisoindoline and carboxylic acid groups .

- NMR: Key signals include:

Advanced: How can reaction yields be optimized for derivatives with bulky substituents?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

- Catalysis: Introduce catalytic Pd(OAc)₂ or CuI to facilitate coupling reactions at lower temperatures .

- Microwave Synthesis: Reduce reaction time from hours to minutes while maintaining yields (e.g., 100°C, 20 min) .

Data Contradiction Note:

While reflux in acetic acid typically gives moderate yields (60–75%), microwave-assisted methods may show variability (±15%) due to uneven heating, requiring rigorous temperature control .

Advanced: How to resolve discrepancies in LogP values between computational and experimental data?

Methodological Answer:

- Experimental LogP: Determine via shake-flask method using octanol/water partitioning. For this compound, experimental LogP ≈ 1.63 .

- Computational Adjustments:

Table 2: LogP Comparison

| Method | LogP Value | Deviation |

|---|---|---|

| Experimental (Shake-flask) | 1.63 | — |

| COSMO-RS Prediction | 1.98 | +0.35 |

| QSPR Model | 1.70 | +0.07 |

Advanced: What strategies mitigate byproduct formation during furylmethyl group incorporation?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the carboxylic acid group with tert-butyl esters to prevent unwanted side reactions .

- Stoichiometric Control: Use a 1.1:1 molar ratio of furylmethylating agent to isoindoline precursor to minimize unreacted starting material .

- Byproduct Analysis:

Advanced: How to assess the compound’s potential bioactivity using computational models?

Methodological Answer:

- Molecular Docking: Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The furyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic arginine residues .

- ADMET Prediction:

Advanced: What analytical techniques differentiate positional isomers in related compounds?

Methodological Answer:

- ²D NMR (HSQC/HMBC): Correlate furylmethyl protons (δ 4.5–5.0 ppm) with isoindoline carbonyl carbons to confirm substitution at the 2-position .

- X-ray Crystallography: Resolve ambiguities in solid-state structures, particularly for regioisomers with substituents at C4 vs. C5 .

Advanced: How to address solubility challenges in aqueous assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.